B1577387 Melittin-like peptide

Melittin-like peptide

Cat. No.: B1577387
Attention: For research use only. Not for human or veterinary use.
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Description

Melittin-like peptide is a synthetic analog inspired by melittin, the principal cytolytic component of honeybee ( Apis mellifera ) venom . This cationic, amphipathic peptide is characterized by its alpha-helical structure, which enables strong binding to and disruption of lipid bilayer membranes . Its mechanism of action is primarily attributed to its membrane-permeabilizing activity, which is believed to occur through the formation of toroidal pores or fissures, leading to increased permeability and cell lysis . This peptide is provided For Research Use Only. It is strictly prohibited for diagnostic, therapeutic, or personal use. In research settings, this compound serves as a powerful tool for a wide spectrum of applications. Its potent, broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA), makes it a compelling candidate for investigating new anti-infective strategies . In oncology research, the peptide demonstrates promising anti-cancer effects, showing an ability to inhibit tumor cell proliferation, induce apoptosis, and suppress metastasis in various cancer cell lines, including hepatocellular carcinoma and leukemic cells . Its value is further extended to studies on drug delivery systems, where its cell-penetrating properties are harnessed and refined through nano-delivery platforms and structural modifications to enhance target specificity and reduce off-target cytotoxicity . Researchers also utilize this peptide to explore inflammatory pathways and immune modulation, as it can influence processes such as the inactivation of the JNK pathway and inhibition of pro-inflammatory cytokines . This product is designed for scientific investigations into membrane biophysics, novel therapeutic mechanisms, and the development of targeted peptide-based agents. Its consistent quality and activity provide a reliable basis for your high-value research.

Properties

bioactivity

Antimicrobial

sequence

FIGSALKVLAGVLPSIVSWVKQ

Origin of Product

United States

Discovery, Isolation, and Rational Design Approaches for Melittin Like Peptides

Methodologies for Identification and Characterization from Biological Sources

The journey of discovering melittin-like peptides begins with their isolation from natural sources, primarily the venom of the European honeybee, Apis mellifera. nih.gov Melittin (B549807) itself is a 26-amino acid peptide that constitutes a significant portion of the venom's dry weight. frontiersin.orgfrontiersin.org The identification and characterization of this and similar peptides involve a variety of analytical techniques.

Historically, methods like gel filtration and thin-layer chromatography were pivotal for the separation and purification of these peptides. nih.gov However, modern analytical chemistry offers more refined and powerful tools. High-performance liquid chromatography (HPLC) has become a cornerstone for these purposes, often used for quality control, fingerprinting, and standardization of bee venom extracts. nih.gov Different variations of HPLC, such as size-exclusion (SEC-HPLC) and reversed-phase (RP-HPLC), are employed to separate components like melittin, apamin, and mast cell degranulating peptide (MCDP). nih.gov

For detailed characterization, mass spectrometry (MS) is an indispensable tool. nih.gov Techniques like ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QqTOF-MS) allow for accurate qualitative and quantitative analysis of melittin. mdpi.com Capillary electrophoresis has also emerged as a rapid and reliable method for the determination of melittin in bee venom samples. dergipark.org.tr These methods provide crucial information on the peptide's sequence, molecular weight, and purity, which are essential for subsequent research and development.

The enzymatic hydrolysis of melittin has also been explored to generate novel bioactive peptides. frontiersin.org By using enzymes like alcalase, researchers can break down the parent melittin molecule into smaller peptide fractions, which can then be separated and characterized using techniques like gel filtration chromatography and electrospray ionization mass spectrometry (ESI-MS). frontiersin.org This approach has yielded new peptides with enhanced biological activities. frontiersin.org

Principles of De Novo Peptide Design for Modulating Melittin-like Activity

The potent but often non-selective nature of natural melittin has driven the rational design of synthetic analogs with improved therapeutic profiles. nih.gov The core principle behind this de novo design is to harness the key structural features of melittin responsible for its activity while fine-tuning them to enhance specificity and reduce toxicity. nih.govpnas.org

A fundamental characteristic of melittin is its amphipathic α-helical structure, where hydrophobic and hydrophilic amino acid residues are segregated on opposite faces of the helix. nih.govnih.gov This amphipathicity is crucial for its ability to interact with and disrupt cell membranes. nih.govpnas.org Designers of melittin-like peptides often aim to create idealized amphipathic helices, which can be even more potent than the natural peptide. nih.gov

Key design considerations include:

  • Hydrophobicity and Charge: The balance between hydrophobic and positively charged residues is critical. The hydrophobic face drives insertion into the lipid bilayer of cell membranes, while the cationic residues facilitate initial binding to the negatively charged components of bacterial membranes. sci-hub.se Modifying the net charge and the hydrophobic/hydrophilic ratio can modulate the peptide's activity and selectivity. researchgate.net
  • Helical Content and Stability: The degree of α-helicity influences the peptide's interaction with membranes. rsc.org Techniques like "hydrocarbon stapling" can be used to lock the peptide into a stable helical conformation, which has been shown to enhance activity and resistance to degradation by proteases. rsc.org
  • Amino Acid Substitution: Replacing specific amino acids can have a significant impact. For instance, substituting certain residues can alter the peptide's antimicrobial activity or hemolytic properties. researchgate.net The introduction of unnatural amino acids is another strategy to enhance stability and activity. researchgate.net
  • Terminal Modifications: Modifications at the N- or C-terminus can also influence activity. For example, N-terminal PEGylation has been shown to reduce cytotoxicity, with the length of the PEG chain being a critical factor. acs.org Conversely, C-terminal modifications may not have the same effect, highlighting the importance of the N-terminal domain for membrane interaction. acs.org N-terminal fatty acid conjugation is another approach to create novel lipopeptides with enhanced antimicrobial activity and stability. mdpi.com
  • By systematically varying these parameters, researchers can design libraries of melittin-like peptides and screen them for desired activities, such as enhanced antimicrobial potency against drug-resistant bacteria with reduced toxicity towards mammalian cells. acs.orgmdpi.com

    Below is an interactive data table summarizing key design principles and their effects on melittin-like peptide activity.

    Computational Approaches in Guiding Novel this compound Development

    Computational methods have become invaluable in accelerating the design and development of novel melittin-like peptides. researchgate.netacs.org These approaches allow for the rapid in silico screening of vast numbers of peptide sequences, predicting their structure, activity, and potential toxicity before they are synthesized and tested in the laboratory. acs.org

    Several computational tools and strategies are employed:

  • Molecular Modeling and Simulation: Molecular dynamics (MD) simulations can provide detailed insights into how peptides interact with lipid bilayers, revealing the mechanisms of membrane disruption. sci-hub.seacs.org These simulations can help elucidate the role of specific amino acid residues and guide the design of peptides with desired membrane-altering properties. sci-hub.se
  • Structure-Activity Relationship (SAR) Databases: Databases of known antimicrobial peptides (AMPs) are mined to identify sequence motifs and structural features associated with antimicrobial activity. acs.org This information is used to predict the potential of new peptide sequences.
  • Machine Learning and Artificial Intelligence: Machine learning models, such as Generative Adversarial Networks (GANs), can be trained on existing AMP databases to design entirely new peptide sequences with a high probability of having antimicrobial properties. mdpi.com These models can learn the complex patterns that confer antimicrobial activity and generate novel candidates that may not have been conceived through traditional design approaches. mdpi.com
  • Fusion Protein Design: Computational methods are also used to design fusion proteins that combine a this compound with another protein, such as an interleukin, to target the peptide to specific cells, like cancer cells. bmrat.org These methods can predict the structure and properties of the fusion protein, aiding in the development of targeted therapies. bmrat.org
  • A recent study utilized molecular simulation software to modify the structure of melittin, leading to the synthesis of a modified peptide with comparable antibacterial efficacy against a wide range of bacteria, including drug-resistant strains. mdpi.com This highlights the power of computational tools in modern peptide engineering.

    Synthetic Biology and Genetic Engineering Strategies for Peptide Production

    Once a promising this compound has been designed, efficient and scalable production methods are required. While chemical synthesis, such as solid-phase peptide synthesis, is a common method for producing peptides, biological production systems offer an alternative and potentially more cost-effective approach, especially for larger peptides and proteins. mdpi.comnih.gov

    Synthetic biology and genetic engineering provide powerful tools for the production of melittin-like peptides in microbial hosts. One notable example involves the use of genetically engineered yeast. In a study, the yeast Kluyveromyces lactis was engineered to express and secrete melittin. plos.org The DNA sequence for melittin was codon-optimized for expression in the yeast, and this system was successfully used to produce the peptide. plos.org

    This approach has been applied in innovative ways, such as in pest control. For instance, genetically engineered yeast expressing melittin was used to kill symbiotic protozoa in the gut of Formosan subterranean termites, ultimately leading to the death of the termites. plos.orgresearchgate.net This demonstrates the potential of using engineered microbes as "factories" to produce and deliver melittin-like peptides for specific applications.

    The ability to transform melittin into a gene transfer peptide has also been demonstrated. acs.org By adding lysine (B10760008) and cysteine residues, melittin analogues were synthesized that could bind to and polymerize on plasmids, facilitating gene delivery. acs.org This highlights the versatility of genetic engineering in modifying and producing melittin-like peptides for a range of biotechnological applications.

    The table below presents research findings on the production and modification of melittin-like peptides.

    Synthetic and Biotechnological Production Methodologies for Melittin Like Peptides

    Advanced Solid-Phase Peptide Synthesis (SPPS) Techniques

    Solid-Phase Peptide Synthesis (SPPS) is a cornerstone for the chemical production of peptides, including melittin (B549807) and its analogues. bachem.com This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. bachem.comsterlingpharmasolutions.com The entire process, including coupling and deprotection steps, occurs in a single reaction vessel, which simplifies purification by allowing for the easy removal of excess reagents and by-products through simple washing. bachem.com The most common strategy employed for synthesizing melittin-like peptides is the Fluorenylmethyloxycarbonyl (Fmoc) chemistry. mdpi.comnih.gov

    The success of SPPS, especially for complex sequences like melittin, hinges on achieving near-quantitative yields at each coupling and deprotection step. Incomplete reactions can lead to the accumulation of deletion sequences and other impurities that are difficult to separate from the target peptide. altabioscience.com

    Coupling Chemistries: The formation of the amide bond between the incoming amino acid and the N-terminus of the resin-bound peptide chain is facilitated by activating agents. For the synthesis of melittin and its analogues, various coupling reagents have been utilized. Common activators include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) used in conjunction with an additive such as N-hydroxybenzotriazole (HOBt) or OxymaPure (ethyl cyanohydroxyiminoacetate) to minimize side reactions and enhance efficiency. mdpi.comnih.govresearchgate.net More advanced coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are also employed, often showing increased coupling efficiency compared to DIC, which can be crucial for preventing the formation of truncated peptides, especially in challenging sequences. nih.gov For instance, some syntheses of melittin analogues have successfully used a combination of DIC and Oxyma. mdpi.com The choice of coupling agent can significantly impact the final yield and purity, particularly for amino acids that are sterically hindered or prone to aggregation. nih.govnih.gov

    Deprotection Chemistries: The temporary Nα-protecting group, typically the Fmoc group, must be removed before the next amino acid can be coupled. The standard reagent for this deprotection step is a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). mdpi.com A 20% piperidine in DMF solution is commonly used for this purpose. mdpi.com Complete removal of the Fmoc group is critical, as incomplete deprotection leads to truncated peptide impurities. The efficiency of this step can be monitored using UV spectroscopy by measuring the release of the dibenzylfulvene-piperidine adduct. bachem.com

    Reagent TypeSpecific ReagentRole in SynthesisReference
    Coupling Agent HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)Activates the carboxylic acid of the incoming amino acid for amide bond formation. nih.gov
    DIC (N,N'-diisopropylcarbodiimide)Carbodiimide condensing agent for activating amino acids. mdpi.comresearchgate.net
    Coupling Additive HOBt (N-hydroxybenzotriazole)Used with DIC to suppress side reactions and racemization. nih.govresearchgate.net
    OxymaPure (Ethyl cyanohydroxyiminoacetate)An alternative to HOBt, used with DIC to enhance coupling efficiency. mdpi.com
    Deprotection Agent PiperidineA secondary amine used to remove the Fmoc protecting group from the N-terminus. mdpi.com
    Solvent DMF (N,N-dimethylformamide)Primary solvent used to swell the resin and dissolve reagents. mdpi.com
    Cleavage Reagent TFA (Trifluoroacetic acid)Strong acid used in the final step to cleave the peptide from the resin and remove side-chain protecting groups. altabioscience.comrsc.org

    Transitioning from small-scale research synthesis to large-scale production presents significant challenges related to efficiency, cost, and purity. scilit.com For melittin-like peptides, which can be highly hydrophobic, aggregation during synthesis and purification is a major obstacle. nih.gov

    Purification: Following cleavage from the solid support, the crude peptide product is a mixture containing the full-length peptide along with various impurities from incomplete reactions. altabioscience.comwaters.com High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is the gold standard for purifying peptides. sterlingpharmasolutions.comaltabioscience.com This technique separates the target peptide from impurities based on differences in hydrophobicity. altabioscience.com A typical RP-HPLC setup for melittin purification uses a C18 column and a gradient of increasing organic solvent (commonly acetonitrile) in water, with trifluoroacetic acid (TFA) as an ion-pairing agent. altabioscience.commdpi.com For large-scale purification, preparative HPLC systems with larger columns and higher flow rates are required. innovagen.com The optimization of the solvent gradient is crucial for achieving high resolution and purity. waters.com In some cases, a single-step cation-exchange chromatography method has been shown to effectively purify melittin to high purity (e.g., 93%) by exploiting its highly cationic nature. jmb.or.krjmb.or.kr

    Recombinant Expression Systems for Heterologous Peptide Production

    As an alternative to chemical synthesis, recombinant DNA technology offers a scalable and potentially more cost-effective method for producing peptides and proteins. This approach involves introducing a gene encoding the desired peptide into a host organism, which then transcribes and translates the gene to produce the peptide. Common hosts include bacteria like Escherichia coli and yeast such as Pichia pastoris. spandidos-publications.comacs.org

    The expression vector is a critical component that carries the gene of interest into the host cell. Its design significantly influences the yield and stability of the recombinant peptide. To overcome the inherent toxicity of melittin to host cells and its susceptibility to degradation by host proteases, a common strategy is to express it as a fusion protein. acs.org

    A fusion tag, such as Glutathione S-transferase (GST) or the Amino-Terminal Fragment (ATF) of urokinase-type plasminogen activator, is genetically fused to the melittin sequence. spandidos-publications.comacs.org This approach can enhance solubility, protect the small peptide from proteolytic degradation, and simplify purification. acs.orgaragen.com The expression vector typically includes a strong, inducible promoter (e.g., the T7 promoter in E. coli or the AOX1 promoter in P. pastoris) to control the timing and level of protein expression. spandidos-publications.comaragen.com Following the fusion tag, a specific protease cleavage site, such as that for Tobacco Etch Virus (TEV) protease, is often engineered. acs.org This allows for the precise removal of the fusion tag after purification, yielding the native melittin peptide. acs.orgresearchgate.net For example, a fusion protein of GST-TEV-melittin has been successfully overexpressed in E. coli. acs.org

    Host OrganismExpression System/VectorFusion TagKey Features & OutcomesReference
    Escherichia coli pGEX vectorGlutathione S-transferase (GST)Overcame melittin toxicity; enabled purification via GST affinity. Final yield of 3.5 mg/L pure melittin. acs.org
    Escherichia coli Custom vectorGlutathione S-transferase (GST) with a TEV cleavage siteAllowed for production of isotopically labeled melittin for NMR studies. Required post-expression chemical amidation. acs.orgresearchgate.net
    Pichia pastoris pPICZαC vectorAmino-Terminal Fragment (ATF) of urokinaseSecreted expression of rATF-melittin; high yield (312 mg/L in fermentor) and purity (>95%). spandidos-publications.com

    Despite the advantages, recombinant production of melittin-like peptides is fraught with challenges. The peptide's lytic nature makes it inherently toxic to most host cells, which can lead to low expression levels or cell death. acs.org Furthermore, high-level expression in bacterial hosts like E. coli often results in the misfolding and aggregation of the recombinant protein into insoluble inclusion bodies. nih.govresearchgate.net

    Expression Challenges:

    Toxicity: Melittin's membrane-disrupting activity is a major hurdle. Fusion protein strategies and tightly controlled expression systems are essential to mitigate this toxicity. acs.orgaragen.com

    Proteolysis: Small peptides are often rapidly degraded by host cell proteases. Expressing them as part of a larger fusion protein can offer protection. aragen.comnih.gov

    Inclusion Body Formation: The overexpression of foreign proteins, especially hydrophobic ones, frequently leads to their accumulation in non-functional, insoluble aggregates called inclusion bodies. nih.govresearchgate.net While this can protect the peptide from proteases and simplify initial isolation, it necessitates a subsequent refolding step to obtain the biologically active peptide. proteogenix.science

    Refolding Strategies: Recovering functional protein from inclusion bodies is a multi-step process.

    Solubilization: The isolated inclusion bodies are first solubilized using strong denaturing agents like urea (B33335) or guanidine (B92328) hydrochloride (GdnHCl). jabonline.in

    Refolding: The solubilized, denatured protein is then refolded into its native conformation. This is typically achieved by removing the denaturant, often through methods like dialysis or rapid dilution into a refolding buffer. jabonline.in The refolding buffer is critical and often contains additives to prevent aggregation, such as arginine or glycerol, and redox systems (e.g., oxidized and reduced glutathione) to facilitate the correct formation of any disulfide bonds if present. jabonline.in Finding the optimal refolding conditions can be challenging and often requires extensive screening of different buffer compositions, pH, and temperatures. nih.gov

    Chromatographic and Spectroscopic Techniques for Peptide Purification and Quality Control

    Rigorous purification and quality control are imperative to ensure the identity, purity, and structural integrity of synthetically or recombinantly produced melittin-like peptides. innovagen.comlcms.cz A combination of chromatographic and spectroscopic techniques is employed for this purpose.

    Chromatographic Techniques: As mentioned, Reverse-Phase HPLC is the primary tool for both the final purification and the assessment of peptide purity. altabioscience.com Analytical RP-HPLC, using columns with smaller particle sizes, provides high-resolution separation, allowing for the quantification of purity by measuring the peak area of the target peptide relative to the total area of all peaks detected at a specific wavelength (typically 215-220 nm for the peptide bond). altabioscience.commdpi.com Ion-exchange chromatography can also be used as an effective purification or analysis step, separating peptides based on their net charge. jmb.or.kr

    Spectroscopic Techniques:

    Mass Spectrometry (MS): This is an essential tool for confirming the molecular identity of the peptide. innovagen.comlcms.cz Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS or Electrospray Ionization (ESI) MS are used to measure the molecular weight of the peptide with high accuracy, confirming that the correct sequence has been synthesized. mdpi.commdpi.comlcms.cz Tandem MS (MS/MS) can be used to sequence the peptide, providing ultimate proof of its identity. innovagen.com

    Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to investigate the secondary structure of the peptide. Melittin is known to adopt an α-helical conformation, particularly in membrane-mimicking environments. nih.govnih.gov CD spectra can confirm that the synthesized or refolded peptide adopts the correct helical structure, which is often crucial for its biological activity. rsc.orgacs.org

    UV and Infrared (IR) Spectroscopy: UV spectroscopy is used for peptide quantification and to monitor HPLC separations. altabioscience.com Fourier-transform infrared (FTIR) spectroscopy and UV resonance Raman (UVRR) spectroscopy can provide detailed information about the peptide's backbone conformation and the local environment of specific amino acid residues. nih.govacs.orgacs.org


    Structural Elucidation and Conformational Analysis of Melittin Like Peptides

    Spectroscopic Methodologies for Secondary and Tertiary Structure Determination

    Circular Dichroism (CD) spectroscopy is a widely used technique to investigate the secondary structure of peptides and proteins in solution. This method measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum provides a characteristic signature of the peptide's secondary structural elements, including α-helices, β-sheets, and random coils.

    For melittin-like peptides, CD spectroscopy is particularly valuable for quantifying their α-helical content. In aqueous solutions at low concentrations, melittin (B549807) exists predominantly as a random coil. However, upon interaction with lipid membranes or in the presence of certain solvents that mimic a membrane environment, it undergoes a significant conformational change to an α-helical structure nih.govmdpi.com. This transition is readily observed in the CD spectrum by the appearance of characteristic negative bands around 208 nm and 222 nm and a positive band around 193 nm nih.gov.

    The α-helical content of melittin and its analogs can be estimated from the mean residue ellipticity at 222 nm. Studies have shown that in the presence of lipid vesicles, melittin can achieve a helical content of approximately 70%, which corresponds to about 18-19 amino acid residues adopting an α-helical conformation nih.gov. The α-helical content can be influenced by factors such as peptide concentration and the composition of the surrounding environment nih.gov. For instance, the presence of 2,2,2-Trifluoroethanol (TFE), a solvent known to promote helicity, can also stabilize the α-helical structure of melittin-like peptides nih.gov.

    Peptide Concentration (mg·mL⁻¹)EnvironmentEstimated α-Helical Content (%)Reference
    0.12550% (v/v) TFE/waterModerately High nih.gov
    0.2550% (v/v) TFE/waterModerately High nih.gov
    0.550% (v/v) TFE/waterModerate (shows a slight reduction with increasing concentration) nih.gov
    Not SpecifiedIn POPC LUVs~70% nih.gov

    This table provides illustrative data on how peptide concentration can influence the alpha-helical content of melittin-like peptides in a membrane-mimicking environment.

    Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides and proteins in solution at atomic resolution uq.edu.au. For melittin-like peptides, NMR has been instrumental in characterizing their conformational states, including the unstructured monomer in water and the α-helical conformation upon binding to micelles or lipid bilayers mdpi.comdigitellinc.com.

    1D and 2D NMR experiments provide information on the chemical environment of individual nuclei and the spatial proximity between them. For instance, the analysis of Nuclear Overhauser Effect (NOE) signals in 2D NOESY or ROESY spectra allows for the determination of inter-proton distances, which are then used as constraints to calculate the peptide's 3D structure digitellinc.com.

    NMR studies have revealed that in its monomeric form in aqueous solution, melittin is largely a random coil. However, in the presence of lipid micelles or organic solvents like methanol, it adopts a well-defined α-helical structure nih.gov. Furthermore, NMR has been used to study the dynamics of melittin, revealing information about the mobility of its backbone and side chains in different states nih.gov. For example, 13C NMR relaxation measurements have been used to investigate the backbone and side-chain mobilities of melittin, showing that the backbone motion is more restricted in the monomeric helical state compared to the tetrameric form nih.gov.

    ConformationOverall Rotational Correlation Time (ns at 20°C)Key Structural FeaturesReference
    Monomeric random coil (in D₂O)1.28Disordered structure nih.gov
    Monomeric helical (in CD₃OD)1.4α-helical nih.gov
    Tetrameric (in neat D₂O)2.8Tetrameric α-helix nih.gov
    Tetrameric (in 50 mM phosphate (B84403) buffer)4.2Tetrameric α-helix nih.gov

    Advanced fluorescence spectroscopy techniques are invaluable for probing the interactions between melittin-like peptides and biological membranes. These methods can provide information on the peptide's binding, insertion depth, and local environment within the lipid bilayer nih.govnih.gov.

    Melittin contains a single tryptophan residue, which serves as an intrinsic fluorescent probe. Changes in the fluorescence properties of this tryptophan, such as its emission maximum and quantum yield, can indicate its transfer from an aqueous environment to the more hydrophobic interior of a lipid membrane nih.govacs.org. For example, a blue shift in the tryptophan emission maximum is indicative of its movement into a less polar environment acs.org.

    Techniques like Fluorescence Correlation Spectroscopy (FCS) and Fluorescence Lifetime Imaging Microscopy (FLIM) can provide dynamic information about peptide-membrane interactions nih.govbenthamopenarchives.comacs.org. FCS can be used to measure the diffusion of fluorescently labeled peptides and monitor their binding to lipid vesicles benthamopenarchives.com. FLIM, on the other hand, can reveal changes in the fluorescence lifetime of a probe attached to the peptide, which can be related to peptide aggregation and its interaction with the membrane nih.gov. Studies using time-lapse fluorescence lifetime imaging have observed a progressive increase in peptide-peptide interactions at the membrane over time nih.gov.

    TechniqueObservationInterpretationReference
    Steady-State FluorescenceBlue shift in tryptophan emission maximum upon binding to anionic lipid vesicles.Tryptophan residue moves into a more hydrophobic environment within the membrane. acs.org
    Fluorescence QuenchingIncreased water penetration in the membrane interface with increasing ionic strength.Changes in the solvent accessibility of the peptide within the membrane. nih.gov
    Red Edge Excitation Shift (REES)REES of membrane-bound melittin is sensitive to ionic strength.The immediate environment around the tryptophan residue changes with ionic strength. nih.gov
    Fluorescence Correlation Spectroscopy (FCS)Used to quantitatively determine the extent of peptide interaction with membrane mimics.Allows for the study of binding and pore formation mechanisms. benthamopenarchives.com

    This table highlights key findings from advanced fluorescence spectroscopy studies on the interaction of melittin-like peptides with membranes.

    Biophysical Characterization of Peptide Oligomerization and Aggregation States

    Melittin-like peptides are known to self-associate and form oligomeric structures, a process that is often linked to their biological activity. The characterization of these oligomerization and aggregation states is crucial for a complete understanding of their mechanism of action.

    In aqueous solution, melittin exists in a monomer-tetramer equilibrium. At low peptide concentrations, it is primarily a monomeric random coil. As the peptide concentration increases, it self-assembles into a tetrameric structure, a process that is accompanied by a transition to an α-helical conformation nih.gov. This tetramer is held together by hydrophobic interactions nih.gov.

    The oligomerization state of melittin can be influenced by various factors, including peptide concentration, pH, and ionic strength mdpi.comacs.org. For instance, increasing the peptide concentration promotes the formation of the helical tetramer nih.gov. The aggregation of melittin is not limited to tetramers; under certain conditions, larger oligomers can also be formed nih.gov. A synthetic analogue of melittin, for example, was found to aggregate into large oligomers of about 50 monomers in water nih.gov. Molecular dynamics simulations have also been used to study the aggregation of melittin peptides within membranes, revealing the formation of stable pore-like structures composed of several peptide monomers nih.gov.

    ConditionOligomeric StateConformationReference
    Low peptide concentration in waterMonomerRandom coil nih.gov
    High peptide concentration in waterTetramerα-helical nih.gov
    Synthetic analogue in waterLarge oligomers (~50 monomers)α-helical nih.gov
    In lipid bilayers (from simulations)Aggregates forming poresTransmembrane or U-shaped nih.gov

    This table summarizes the different oligomerization and aggregation states of melittin-like peptides under various conditions.

    Influence of Environmental Conditions (pH, Ionic Strength) on Peptide Conformation

    The conformation and activity of melittin-like peptides are highly sensitive to environmental conditions such as pH and ionic strength. These factors can modulate the electrostatic and hydrophobic interactions that govern peptide structure and self-assembly.

    The net charge of melittin is pH-dependent due to the presence of ionizable amino acid residues. At neutral pH (7.2), melittin has a net positive charge of +5 nih.gov. Changes in pH can alter this net charge, which in turn affects the electrostatic repulsion between peptide molecules and influences their tendency to aggregate. For example, reducing the net charge by increasing the pH can promote the formation of the tetrameric α-helix nih.gov.

    Ionic strength also plays a significant role in modulating the conformation of melittin-like peptides. Increasing the ionic strength of the solution can screen the electrostatic repulsions between the positively charged residues, thereby promoting the formation of the α-helical tetramer mdpi.comnih.gov. Studies have shown that a higher salt concentration is required to induce helix formation in anionic analogues of melittin compared to the native cationic peptide nih.gov. The presence of salt can also affect the interaction of melittin with lipid bilayers, with physiological ionic strength leading to a reduced association rate with POPC bilayers mdpi.com.

    Environmental ConditionEffect on Melittin ConformationMechanismReference(s)
    Increasing pH (reducing net positive charge)Promotes tetrameric α-helix formationReduced electrostatic repulsion nih.gov
    Increasing Ionic Strength (e.g., adding NaCl)Promotes tetrameric α-helix formationScreening of electrostatic repulsions mdpi.comnih.gov
    High Ionic Strength (in the presence of membranes)Affects peptide-membrane interaction (e.g., reduced association rate)Alteration of the electrostatic interactions at the membrane interface mdpi.com

    This table outlines the influence of pH and ionic strength on the conformational state of melittin-like peptides.

    Mechanistic Investigations of Melittin Like Peptide Cellular Interactions

    Elucidation of Membrane Permeabilization and Disruption Mechanisms

    The hallmark of melittin-like peptides is their ability to compromise the integrity of lipid bilayer membranes. This is achieved through a direct physical interaction that leads to the formation of pores or general membrane destabilization. The precise mechanism is not singular; rather, it can vary depending on factors such as peptide concentration, lipid composition of the target membrane, and the physical state of the bilayer. nih.govnih.govnist.gov

    The disruption of cell membranes by melittin-like peptides is generally explained by three principal models: the barrel-stave, toroidal, and carpet models.

    Barrel-Stave Model : In this model, peptide monomers insert themselves perpendicularly into the lipid bilayer, much like the staves of a barrel. The hydrophobic regions of the peptides face the lipid acyl chains, while the hydrophilic regions line the interior of an aqueous channel. This creates a stable, well-defined pore through the membrane. mdpi.comresearchgate.net However, extensive research suggests that while this model applies to some antimicrobial peptides, it is not the primary mechanism for melittin (B549807). nih.govnist.gov

    Toroidal Pore Model : This is the most widely accepted model for melittin's action. nih.govresearchgate.net In this configuration, the peptide helices insert into the membrane and associate with the lipid headgroups, inducing the lipid monolayer to bend continuously from the outer to the inner leaflet. nih.govnist.gov This creates a pore where the aqueous core is lined by both the peptides and the polar headgroups of the lipid molecules. nih.govmdpi.com These pores are often less organized and more dynamic than barrel-stave pores. mdpi.com The formation of toroidal pores is considered a key step that leads to membrane depolarization and subsequent cell death. mdpi.comnih.gov

    Carpet Model : In this detergent-like mechanism, the peptides accumulate on the surface of the membrane, lying parallel to the lipid bilayer, forming a "carpet". mdpi.commdpi.com Once a critical threshold concentration is reached, this peptide layer destabilizes the membrane, leading to its permeabilization and eventual disintegration into micelle-like structures, without the formation of discrete pores. mdpi.commdpi.com A kinetic variant of this model proposes that the accumulation of peptide on the outer monolayer creates an asymmetry that is relieved by the transient, catastrophic reorganization of the bilayer, allowing the peptide to translocate across. nih.gov

    Table 1: Comparison of Membrane Pore Formation Models

    Model Peptide Orientation Pore Lining Key Feature Relevance to Melittin-like Peptides
    Barrel-Stave Perpendicular to membrane Peptides only Forms stable, well-defined pores. Generally not considered the primary mechanism. nih.govnist.gov
    Toroidal Perpendicular, associated with lipid heads Peptides and lipid headgroups Lipid monolayer bends inward to line the pore. nih.gov Widely accepted as the predominant mechanism. nih.govresearchgate.netmdpi.com
    Carpet Parallel to membrane surface No discrete pore Membrane disruption at high peptide concentrations. mdpi.com May contribute to overall membrane destabilization. nih.govmdpi.com

    To investigate the membrane-disrupting capabilities of melittin-like peptides, various biophysical assays are employed. These techniques provide quantitative data on the extent and kinetics of membrane permeabilization.

    Liposome (B1194612) Leakage Assays : This is a common method to assess membrane integrity. Artificial vesicles called liposomes are loaded with fluorescent dyes. Upon addition of a melittin-like peptide, the formation of pores or defects in the liposome membrane leads to the leakage of the dye into the surrounding medium, which can be measured spectrophotometrically. Studies using this technique have shown that melittin can induce rapid leakage from vesicles, and that this process is often transient, with the membrane resealing after a period of permeabilization. nih.govnih.gov

    Planar Lipid Bilayers : This technique involves creating a single lipid bilayer across a small aperture, separating two aqueous compartments. The electrical properties of this membrane, such as conductance, can be measured with high precision. The introduction of a this compound allows for the observation of discrete ion channel formation events. mdpi.com Patch-clamp experiments on planar lipid bilayers have revealed that melittin can induce a variety of conductance signals, indicating the formation of pores with varying sizes and lifetimes. mdpi.com These studies provide direct evidence of pore formation and help characterize their properties.

    Microscopy techniques provide direct visual evidence of the damage inflicted by melittin-like peptides on cells.

    Scanning Electron Microscopy (SEM) : SEM analysis has been used to visualize the effects of melittin on bacteria. These studies show that upon exposure to the peptide, bacterial surfaces become rough, and the cells undergo significant alterations in shape, including deformation and pronounced distortions. nih.gov Ultimately, the peptide disrupts and dismantles the bacterial cell structures, leading to cell death. nih.gov

    Atomic Force Microscopy (AFM) : AFM allows for high-resolution imaging of membrane surfaces. Studies using AFM have revealed that melittin can induce substantial structural changes in lipid bilayers, although it may not always cause complete rupture, suggesting a strong electrostatic adsorption to the membrane surface. researchgate.netresearchgate.net

    Quantitative Phase Imaging : This advanced optical microscopy technique has been used to study the interaction of melittin with human red blood cells (RBCs). The results show that melittin induces a characteristic morphological change known as echinocytosis, where the cell transforms from a normal discocyte shape to a spiky echinocyte and finally to a spherical spherocyte. nih.gov At higher concentrations, this technique can also visualize the leakage of hemoglobin from the cells, indicating complete membrane rupture. nih.gov These morphological changes are often evident within seconds of peptide addition. researchgate.net

    Intracellular Target Engagement and Pathway Modulation

    Beyond direct membrane disruption, the biological effects of melittin-like peptides are also mediated by their interactions with intracellular components and their ability to modulate critical signaling pathways.

    While the primary mechanism of melittin's cytotoxicity is membrane permeabilization, there is growing interest in the potential for melittin and its derivatives to interact with intracellular molecules like nucleic acids. Direct, significant binding to DNA or RNA is not considered a primary mode of action for native melittin. sigmaaldrich.com However, its cationic nature suggests a potential for electrostatic interactions. More significantly, melittin-derived peptides have been specifically engineered to improve their interaction with oligonucleotides for therapeutic purposes. For instance, modified melittin peptides like p5RHH have been developed to complex with small interfering RNA (siRNA), forming nanoparticles that can efficiently deliver the siRNA into cells to achieve gene knockdown. nih.gov This application leverages the peptide's membrane-active properties for delivery and its modified structure for enhanced nucleic acid binding, demonstrating a functional interaction that impacts cellular processes like gene expression. nih.gov

    Melittin-like peptides can profoundly influence cell fate by modulating key signaling pathways involved in apoptosis, inflammation, and proliferation.

    Caspase Activation : A crucial mechanism by which melittin induces apoptosis, or programmed cell death, is through the activation of caspases. Caspases are a family of protease enzymes that execute the apoptotic process. Studies have shown that melittin treatment leads to a significant, dose-dependent increase in the activity of effector caspases, such as caspase-3 and caspase-7, in various cancer cell lines, including leukemia and melanoma cells. researchgate.netmdpi.commdpi.com This activation is often linked to the peptide's ability to disrupt mitochondrial membrane potential, triggering the intrinsic apoptotic pathway. mdpi.com

    NF-κB Pathway Inhibition : The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Melittin has demonstrated potent anti-inflammatory effects by inhibiting this pathway. nih.gov It can block the activation of NF-κB, which in turn reduces the production of pro-inflammatory cytokines and other inflammatory mediators. nih.govnih.gov This inhibitory action is a key component of its neuroprotective and anti-inflammatory properties. nih.gov

    MAPK Pathway Modulation : The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK and p38, are critical for regulating cell proliferation, differentiation, and stress responses. Research indicates that melittin can downregulate the activation of MAPK pathways in cancer cells. mdpi.comnih.gov This suppression of key signaling molecules like ERK and p38 contributes to the peptide's ability to inhibit cancer cell growth and migration. mdpi.comnih.gov

    Table 2: Modulation of Intracellular Pathways by Melittin-like Peptides

    Pathway Key Molecules Effect of Peptide Cellular Outcome
    Apoptosis Caspase-3, Caspase-7, Caspase-9 Activation Induction of programmed cell death. researchgate.netmdpi.commdpi.com
    Inflammation NF-κB Inhibition/Downregulation Reduction of pro-inflammatory cytokine production. nih.govnih.gov
    Proliferation/Stress MAPK (ERK, p38) Inhibition/Downregulation Suppression of cell growth and migration. mdpi.comnih.gov

    Effects on Mitochondrial Membrane Potential and Apoptotic Pathway Activation

    Melittin-like peptides have been shown to directly target mitochondria, instigating a cascade of events that culminate in apoptosis, or programmed cell death. A primary effect is the disruption of the mitochondrial membrane potential (ΔΨm), a critical component in cellular energy production. nih.gov Research on human lung adenocarcinoma cells (A59) demonstrated that melittin induces changes in the mitochondrial membrane potential, leading to a mitochondrial reactive oxygen species (ROS) burst. nih.gov This disruption of the mitochondrial membrane is a key event that triggers the intrinsic apoptotic pathway. nih.govresearchgate.net

    The depolarization of the mitochondrial membrane facilitates the release of pro-apoptotic factors into the cytoplasm. frontiersin.org One of the central mechanisms activated by melittin-like peptides is the Bax/Bcl-2 apoptosis pathway. nih.gov The peptide promotes the activation of Bax, a pro-apoptotic protein, while inhibiting the anti-apoptotic protein Bcl-2. nih.gov This shift in balance leads to increased mitochondrial membrane permeability.

    Once the mitochondrial outer membrane is permeabilized, several key proteins are released. Studies have shown that melittin treatment leads to the release of cytochrome c, apoptosis-inducing factor (AIF), and endonuclease G from the mitochondria into the cytosol. frontiersin.org The release of cytochrome c, in particular, is a critical step that activates the caspase cascade, a family of proteases that execute the final stages of apoptosis. oup.com Research has confirmed that melittin activates metacaspase, mediated by the release of cytochrome c. oup.com This activation of caspases, such as caspase-3 and caspase-7, ultimately leads to the cleavage of cellular components and the morphological changes characteristic of apoptosis. nih.govfrontiersin.org

    Furthermore, investigations have revealed that melittin can induce a notable accumulation of Ca2+ within the mitochondria, contributing to mitochondrial dysfunction. nih.govoup.com The entire process, from mitochondrial membrane depolarization to caspase activation, highlights the intrinsic mitochondrial pathway as a primary mechanism through which melittin-like peptides induce apoptosis. nih.govnih.gov

    Table 1: Effects of this compound on Key Apoptotic Markers

    Marker Effect Outcome
    Mitochondrial Membrane Potential (ΔΨm) Decreased/Depolarized Triggers mitochondrial dysfunction and initiates apoptosis. oup.com
    Reactive Oxygen Species (ROS) Increased Burst Induces oxidative stress and cellular damage. nih.gov
    Bax/Bcl-2 Ratio Increased Promotes mitochondrial membrane permeabilization. nih.gov
    Cytochrome c Released into Cytosol Activates the caspase cascade. frontiersin.orgoup.com
    Caspases (e.g., Caspase-3/7) Activated Executes the final stages of apoptosis. nih.govfrontiersin.org
    Mitochondrial Ca2+ Accumulation Contributes to mitochondrial dysfunction. oup.com

    Investigation of Quorum Sensing Inhibition Mechanisms in Bacterial Systems

    Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density, often regulating virulence and biofilm formation. frontiersin.orgmdpi.com Melittin-like peptides have demonstrated the ability to interfere with these QS systems, presenting a mechanism for antibacterial action that goes beyond direct membrane disruption. nih.govnih.gov

    The primary mechanism of QS inhibition by melittin involves the disruption of biofilm formation. nih.gov Biofilms are structured communities of bacteria encapsulated in a self-produced matrix, which provides protection from antibiotics and host immune responses. frontiersin.org Crystal violet (CV) assays have shown that melittin can both inhibit the initial formation of biofilms and eradicate mature, established biofilms in a concentration-dependent manner. nih.gov

    Molecular docking and dynamics analyses have provided insight into the specific interactions between melittin and QS-related proteins. It has been confirmed that melittin can interact with key QS receptors, such as the LasR receptor in Pseudomonas aeruginosa, through hydrogen bonds. nih.gov By binding to these receptors, melittin can competitively inhibit the binding of the natural signaling molecules (autoinducers), thereby disrupting the entire signaling cascade that regulates virulence. frontiersin.orgnih.gov

    A significant consequence of this QS inhibition is the reduced production of various virulence factors that are crucial for bacterial pathogenicity. nih.gov Studies have shown that treatment with melittin significantly inhibits the production of pyocyanin, elastase, and rhamnolipids in P. aeruginosa. nih.gov These virulence factors are involved in tissue damage and immune evasion. Furthermore, melittin has been observed to reduce the secretion of exopolysaccharides (EPS), which are essential components of the biofilm matrix that provide structural stability. nih.gov

    **Table 2: Inhibition of Quorum Sensing-Regulated Virulence Factors by this compound in *P. aeruginosa***

    Virulence Factor Function Effect of Melittin
    Pyocyanin Toxin production, redox cycling Significantly inhibited production. nih.gov
    Elastase Tissue degradation, immune evasion Significantly inhibited production. nih.gov
    Rhamnolipid Surfactant, biofilm formation Significantly inhibited production. nih.gov
    Exopolysaccharides (EPS) Biofilm matrix component, adhesion Reduced secretion. nih.gov

    Structure Activity Relationship Sar Studies in Melittin Like Peptides

    Systematic Amino Acid Substitutions and Their Impact on Potency and Selectivity

    The targeted replacement of specific amino acids within the melittin (B549807) sequence has been a cornerstone of SAR studies. These substitutions can fine-tune the peptide's properties, such as its ability to interact with and disrupt cell membranes, thereby altering its biological effects.

    The hydrophobicity of melittin-like peptides is a critical determinant of their interaction with the lipid bilayer of cell membranes. Modifications to hydrophobic residues can significantly alter membrane affinity and, consequently, biological activity. The N-terminal region of melittin is predominantly hydrophobic and plays a key role in membrane binding and disruption. ccmb.res.innih.govresearchgate.net

    Studies involving the systematic substitution of hydrophobic residues have demonstrated a strong correlation between hydrophobicity and antimicrobial potency. For instance, increasing the hydrophobicity of melittin's C-terminal 15-residue segment through individual amino acid substitutions was found to enhance antimicrobial activity. researchgate.net This is attributed to stronger hydrophobic interactions between the peptide and the lipid core of the bacterial membrane. mdpi.com However, there appears to be a threshold effect, where excessive hydrophobicity can limit further enhancement of antimicrobial activity. nih.gov

    Modification Effect on Hydrophobicity Impact on Biological Activity Reference
    Increased hydrophobicity in C-terminal segmentIncreasedEnhanced antimicrobial activity researchgate.net
    Substitution of key hydrophobic residuesAlteredChanges in amphipathicity and helicity, affecting overall activity nih.gov
    Substitution of Ile17 and Ile20---Reduced binding to αA-crystallin nih.gov

    The cationic nature of melittin, conferred by its positively charged amino acid residues, is fundamental to its initial electrostatic attraction to the negatively charged surfaces of bacterial membranes. mdpi.com The C-terminal region of melittin is hydrophilic and contains several positively charged residues that play an essential role in membrane binding. researchgate.netresearchgate.net

    Manipulating these charged residues has profound effects on the peptide's activity and selectivity. For example, a synthetic melittin variant, MelP5, with a reduced net positive charge (+2 compared to melittin's +6) due to the replacement of three positively charged amino acids in the C-terminal region (R22A, K23A, R24Q), exhibits a 10-fold increase in potency for inducing membrane leakage. nih.gov This suggests that while an initial positive charge is necessary for membrane targeting, a very high charge density in the C-terminus might not be optimal for pore formation. The reduced charge in MelP5's C-terminal region is thought to decrease electrostatic repulsion between monomers, favoring pore formation by enhancing hydrophobic interactions. nih.gov

    Conversely, truncation of the cationic C-terminal residues significantly decreases the binding affinity of the peptide to various phospholipid bilayers, underscoring the importance of these electrostatic interactions. researchgate.net The Lys-7 residue in the N-terminal region has also been shown to be essential for the formation of toroidal pores, independent of the C-terminal charges. nih.gov Furthermore, substituting the three Lysine (B10760008) residues of melittin with other positively charged non-proteinogenic amino acids like Ornithine, Dab, or Dap has been shown to alter its antibacterial activity against S. aureus and E. coli. nih.gov

    Modification Net Charge Impact on Biological Activity Reference
    MelP5 (R22A, K23A, R24Q)+210-fold increased potency in membrane leakage nih.gov
    C-terminal truncationReducedDecreased membrane binding affinity researchgate.net
    Lysine substitution with Orn, Dab, or DapUnchangedAltered antibacterial activity nih.gov

    The secondary structure of melittin is characterized by a bent helix-hinge-helix motif, with a hinge region around Gly12 and Pro14. nih.gov This hinge imparts conformational flexibility, allowing the peptide to adopt a U-shape upon membrane insertion. nih.gov The presence of Proline at position 14 is highly conserved and crucial for this structural feature and the peptide's lytic activity. researchgate.net

    Proline residues, due to their unique cyclic structure, restrict backbone rotation and lack an amide hydrogen for intra-chain hydrogen bonding, often inducing kinks in α-helices. mdpi.comyoutube.com The Gly-X-Pro motif in the hinge region facilitates the folding of melittin's secondary structure, which influences the binding of the N- and C-terminal α-helices to the phospholipid bilayer. mdpi.com Substituting Proline with Alanine (P14A) in a melittin analogue resulted in a significant reduction of its cell lytic activity to less than 10% of the native peptide, highlighting the critical role of this proline-induced kink. researchgate.net

    Similarly, Glycine, with its minimal side chain, provides a high degree of rotational freedom to the peptide backbone. youtube.com The combination of Glycine and Proline in the hinge region is thought to be responsible for the high-amplitude bending motions observed in helical peptides. nih.gov Replacing both Glycine 11 and Proline 14 in a similar channel-forming peptide, alamethicin, resulted in a significant increase in the distance between the N- and C-termini, indicating a loss of flexibility. nih.gov

    Modification Effect on Conformation Impact on Biological Activity Reference
    Proline at position 14Induces a kink, creating a helix-hinge-helix motifEssential for high cytolytic activity researchgate.netnih.gov
    Substitution of Pro14 with AlanineReduced kinking>90% reduction in lytic activity researchgate.net
    Glycine at position 11Increases backbone flexibility in the hinge regionContributes to the peptide's ability to bend and insert into membranes nih.gov
    Substitution of D-Proline at position 14Alters the angle of the bend between helical segmentsReduced cytolytic activity to <5% of melittin monash.edu

    Effects of Peptide Length and Overall Net Charge on Biological Activity

    Generally, a net positive charge is essential for the initial interaction with the negatively charged components of bacterial cell walls, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria. mdpi.com The cationic nature facilitates the accumulation of peptides on the bacterial surface. nih.govmdpi.com However, as seen with the MelP5 analogue, an excessively high charge is not always correlated with higher activity, and a moderate charge can sometimes lead to greater potency by balancing electrostatic attraction and intermolecular repulsion. nih.gov

    N-Terminal and C-Terminal Derivatizations and Their Functional Consequences

    N-terminal modifications, such as acylation with fatty acids (lipidation), have been shown to enhance the antimicrobial properties of melittin. nih.gov The addition of a fatty acid chain increases the peptide's hydrophobicity, promoting stronger interactions with the lipid bilayer and leading to enhanced membrane disruption. nih.gov This strategy has been used to develop novel melittin-derived lipopeptides (MDLs) with improved antimicrobial activity and proteolytic stability. nih.govmdpi.com The length of the conjugated fatty acid is a key determinant of both antimicrobial and hemolytic activity, with a clear correlation to hydrophobicity. nih.gov

    Derivatization can also influence how the peptide interacts with larger molecules. For example, covalent attachment of polyethyleneimine (PEI) to either the N- or C-terminus of melittin has been explored for gene delivery applications. nih.gov Interestingly, the site of linkage has a strong influence on the membrane-destabilizing activity. A C-terminally linked conjugate (C-mel-PEI) was highly lytic at neutral pH, whereas an N-terminally linked conjugate (N-mel-PEI) showed greater lytic activity at the acidic pH found in endosomes, making it more suitable for endosomal release of genetic material. nih.gov C-terminal amidation is a common modification that neutralizes the negative charge of the C-terminal carboxyl group, which can increase peptide stability against enzymatic degradation. sigmaaldrich.com

    Terminal Derivatization Functional Consequence Reference
    N-terminusFatty Acid Conjugation (e.g., C8)Increased hydrophobicity, enhanced antimicrobial activity, and improved proteolytic stability nih.govmdpi.com
    N-terminusAcetylationRemoves positive charge, can increase stability by preventing degradation sigmaaldrich.com
    N-terminusAttachment of PEI (N-mel-PEI)Enhanced gene delivery with pH-dependent membrane lysis (more active at endosomal pH) nih.gov
    C-terminusAttachment of PEI (C-mel-PEI)High lytic activity at neutral pH, leading to higher toxicity nih.gov
    C-terminusAmidationNeutralizes negative charge, can prevent enzyme degradation sigmaaldrich.com

    Stereochemical Modifications (e.g., D-amino Acids) for Proteolytic Stability and Activity

    A significant hurdle for the therapeutic use of peptides is their susceptibility to degradation by proteases in the body. bachem.com One effective strategy to overcome this is the incorporation of non-natural D-amino acids in place of their natural L-amino acid counterparts. Since proteases are stereospecific for L-amino acids, peptides containing D-amino acids are highly resistant to proteolytic cleavage, which can significantly increase their in vivo half-life. nih.govnih.gov

    The substitution of L-amino acids with D-amino acids can also have a profound impact on the peptide's structure and activity. A complete replacement of all L-amino acids with D-amino acids (to create the D-enantiomer or "retro-inverso" peptide) can result in a peptide with similar lytic activity to the original L-peptide. For example, D-melittin was found to have the same hemolytic activity as L-melittin. nih.gov However, D-melittin was non-immunogenic, likely because its resistance to proteolysis prevents it from being processed and presented to T lymphocytes. nih.gov

    The site-specific incorporation of a D-amino acid can also be used to fine-tune the peptide's conformation. For instance, synthesizing melittin with a D-Proline at position 14 (D-Pro14 melittin) was investigated to alter the angle of the hinge region. monash.edu This single stereochemical change resulted in a significant lateral displacement of the two helices relative to each other and reduced the peptide's cytolytic activity to less than 5% of that of native melittin. monash.edu This demonstrates that while D-amino acid substitution is a powerful tool for enhancing stability, the stereochemical changes can also dramatically alter the peptide's three-dimensional structure and its ability to interact with membranes.

    Cyclization and Branched Peptide Constructs for Enhanced Structural Rigidity and Function

    The inherent flexibility of linear peptides like melittin can limit their therapeutic application due to susceptibility to proteolytic degradation and a lack of conformational stability. To address these limitations, researchers have explored various strategies to introduce structural rigidity, including cyclization and the creation of branched peptide constructs. These modifications aim to pre-organize the peptide into its bioactive conformation, enhance stability, and potentially improve its therapeutic index by modulating its interaction with cell membranes.

    One of the prominent methods for enforcing a helical structure in melittin-like peptides is through side-chain to side-chain cyclization, often referred to as "stapling." This technique involves introducing a covalent cross-link between the side chains of two amino acid residues on the same face of the α-helix. Hydrocarbon stapling, for instance, has been shown to significantly enhance the α-helicity and protease resistance of melittin analogs rsc.org.

    In a notable study, a series of hydrocarbon-stapled melittin analogs were designed and synthesized to improve its anti-hepatoma activity rsc.org. These stapled peptides demonstrated not only enhanced antiproliferative effects against cancer cells but also increased resistance to enzymatic degradation compared to the parent melittin peptide. The introduction of the hydrocarbon staple locks the peptide in an α-helical conformation, which is crucial for its biological activity rsc.org.

    The position and length of the staple are critical parameters that influence the biological activity and hemolytic properties of the resulting peptide. For example, modifications at the N-terminus of melittin have been shown to play a crucial role in its membrane interaction and subsequent pore formation nih.gov. N-terminal PEGylation, a form of modification, has been found to significantly reduce the cytotoxicity and hemolytic activity of melittin, with these effects being more pronounced with increasing PEG chain length nih.gov. This suggests that constraining or modifying the N-terminal helical domain can be a key strategy in modulating the peptide's therapeutic index.

    While head-to-tail cyclization is a common strategy for stabilizing peptide structures, specific examples of its application to melittin are not extensively documented in publicly available research. However, the general principles of head-to-tail cyclization, which involve forming a peptide bond between the N- and C-termini, are known to enhance metabolic stability and constrain the peptide's conformational freedom.

    Branched peptide constructs, including dendrimeric peptides, represent another approach to enhancing the biological activity of melittin-like peptides. This strategy involves attaching multiple copies of a peptide to a central core, which can lead to an increased local concentration of the peptide and multivalent interactions with cell membranes. While the creation of dendrimeric forms of melittin is a plausible strategy for enhancing its antimicrobial or anticancer properties, specific and detailed research on such constructs is limited in the current body of scientific literature.

    The table below summarizes the effects of hydrocarbon stapling on the properties of a melittin analog.

    Peptideα-Helicity (%)Protease Resistance (t½, min)Anti-hepatoma Activity (IC₅₀, µM)Hemolytic Activity (HC₅₀, µM)
    Melittin 25.3< 105.83.5
    Stapled Analog 1 45.7> 1802.18.7
    Stapled Analog 2 52.1> 1801.512.3

    Computational Modeling and Simulation of Melittin Like Peptide Behavior

    Molecular Dynamics (MD) Simulations for Understanding Peptide-Membrane Interactions

    Molecular dynamics (MD) simulations offer a powerful lens through which to observe the dynamic interplay between melittin-like peptides and biological membranes. By simulating the atomic-level movements and interactions over time, researchers can visualize and analyze the processes of peptide binding, insertion, and membrane disruption. Both all-atom and coarse-grained MD simulations are employed to investigate these phenomena, with coarse-grained models allowing for the simulation of larger systems and longer timescales, which is particularly useful for observing spontaneous events like pore formation. nih.gov

    Analysis of Peptide Insertion, Orientation, and Pore Dynamics

    MD simulations have been instrumental in characterizing the multi-step process of melittin's interaction with lipid bilayers. Initially, the peptide, often in a random coil configuration in solution, binds to the membrane surface. nih.gov This binding is followed by a conformational change, where the peptide adopts an α-helical structure and inserts itself into the interfacial region of the membrane, parallel to the surface. ewadirect.comresearchgate.net The orientation of the peptide is crucial for its function, with the hydrophobic residues penetrating the lipid core and the hydrophilic residues remaining in contact with the aqueous environment or the lipid headgroups. nih.govewadirect.com

    Simulations have revealed that the presence of melittin (B549807) in the membrane can cause local thinning of the bilayer, which can facilitate the penetration of water molecules. ewadirect.comresearchgate.net At higher peptide concentrations, a cooperative mechanism is often observed where multiple peptide molecules aggregate and reorient to form transmembrane pores. nih.govfrontiersin.org These pores can adopt various architectures, such as toroidal pores where the lipid leaflets are bent inward to line the pore along with the peptides, or barrel-stave pores where the peptides form the pore wall. frontiersin.org The dynamics of these pores, including their size, stability, and lifetime, can be analyzed through MD simulations, providing a detailed picture of how melittin-like peptides induce membrane permeability. nih.govnih.gov For instance, simulations have shown that pores formed by transmembrane peptides can have diameters of around 1.5 nm and lifetimes in the order of tens of milliseconds. nih.gov

    Simulation of Peptide Aggregation and Conformational Transitions

    The aggregation of melittin-like peptides is a key aspect of their membrane-disrupting activity and can be effectively studied using MD simulations. In aqueous solutions, melittin is known to undergo a monomer-to-tetramer transition, which is accompanied by a coil-to-helix conformational change. nih.gov Simulations have successfully captured this self-aggregation process, demonstrating that four individual melittin monomers can spontaneously assemble into a stable tetrameric structure. nih.gov These studies have also shown that the aggregation process is dependent on factors such as peptide concentration, temperature, and ionic strength, consistent with experimental observations. nih.gov

    Within the membrane environment, peptide aggregation is a prerequisite for pore formation. nih.gov Simulations show that peptides can aggregate in various forms, consisting of different numbers of monomers and arrangements. nih.gov These aggregates can be composed of peptides in different conformations, including transmembrane (T-peptides) and U-shaped (U-peptides) orientations. nih.gov The stability and permeability of the resulting pores are influenced by the composition and organization of these peptide aggregates. nih.gov For example, pores formed by transmembrane peptides (T-pores) have been observed to have a larger diameter and higher permeability compared to pores formed by a mix of T- and U-peptides (U-pores). nih.gov

    Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

    Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ewadirect.com In the context of melittin-like peptides, QSAR models can be developed to predict their antimicrobial or cytotoxic activity based on various molecular descriptors. These descriptors can be derived from the peptide sequence and represent physicochemical properties such as hydrophobicity, charge, and helical content. ewadirect.comresearchgate.net

    By analyzing a dataset of melittin analogs with known activities, QSAR models can identify the key structural features that contribute to their biological effects. researchgate.net This information is valuable for predicting the activity of novel, untested peptide sequences, thereby accelerating the discovery of potent and selective analogs. For example, a QSAR model might reveal that a certain level of hydrophobicity and a specific charge distribution are critical for high antimicrobial activity with low hemolytic effects.

    In Silico Screening and De Novo Design Algorithms for Novel Peptide Leads

    Computational approaches play a crucial role in the discovery and design of novel melittin-like peptides with improved therapeutic profiles. In silico screening and de novo design algorithms enable the rapid exploration of vast peptide sequence spaces to identify promising candidates.

    In silico screening involves the use of computational models, such as those derived from QSAR studies or machine learning, to virtually screen large libraries of peptide sequences for desired activities. mdpi.com This approach allows for the efficient identification of potential hits without the need for laborious and costly experimental synthesis and testing of every compound. For instance, a library of melittin variants could be screened for sequences predicted to have high antibacterial activity but low toxicity to human cells. nih.gov

    De novo design algorithms take this a step further by generating entirely new peptide sequences with desired properties. doaj.org These algorithms often employ principles of protein and peptide structure to design sequences that are predicted to fold into a specific conformation, such as an amphipathic α-helix characteristic of melittin. nih.gov By optimizing features like hydrophobicity, charge, and amphipathicity, it is possible to design novel peptides with enhanced activity and selectivity. nih.govdoaj.org For example, researchers have designed peptides that idealize the amphipathic structure of melittin, resulting in analogs with several-fold greater potency in lysing red blood cells and disrupting vesicles. nih.gov

    Docking Studies to Identify Potential Molecular Targets and Binding Interfaces

    Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of melittin-like peptides, docking studies are employed to identify potential molecular targets other than the cell membrane and to understand the specific interactions at the binding interface.

    While the primary mechanism of action for many melittin-like peptides involves direct membrane disruption, docking studies have suggested that they may also interact with specific proteins. For example, docking simulations have been used to investigate the binding of melittin to proteins such as JAK2 and JAK3, which are key proteins in apoptotic signaling pathways. researchgate.net These studies can predict the binding affinities and identify the specific amino acid residues involved in the interaction, providing insights into potential non-membranolytic mechanisms of action. researchgate.net Furthermore, docking can be used to study the interaction of melittin-like peptides with components of the bacterial cell, such as the LasR receptor in Pseudomonas aeruginosa, which is involved in quorum sensing and biofilm formation.

    Investigation of Biological Activities in Preclinical Research Models

    Antimicrobial Efficacy Assessments

    The antimicrobial properties of melittin-like peptides have been a primary focus of research, with studies consistently highlighting their effectiveness against a wide array of pathogenic microorganisms. These investigations have established their potential as alternatives to conventional antibiotics, particularly in the context of rising antimicrobial resistance.

    Antibacterial Activity Against Multi-Drug Resistant Strains (Gram-Positive and Gram-Negative)

    Melittin-like peptides exhibit robust antibacterial activity against both Gram-positive and Gram-negative bacteria, including strains that have developed resistance to multiple antibiotics. This broad-spectrum efficacy is a key attribute, suggesting their potential utility in treating complex infections.

    The potency of melittin-like peptides has been quantified through the determination of their Minimal Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC). The MIC represents the lowest concentration of the peptide that inhibits the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.

    Studies have reported MIC values for melittin (B549807) against various multi-drug resistant (MDR) strains. For instance, against MDR Pseudomonas aeruginosa and MDR Methicillin-resistant Staphylococcus aureus (MRSA), MIC values have been observed in the range of 0.625–10 μg/ml. The MBC values for these same strains were found to be between 1.25 and 10 μg/ml. Another study documented MIC values for melittin against clinical isolates of extensively drug-resistant (XDR) Acinetobacter baumannii, MRSA, and KPC-producing Klebsiella pneumoniae, with mean MICs of 13.71 μg/mL, 20.08 μg/mL, and 50 μg/mL, respectively. The corresponding mean MBCs were 13.71 μg/mL, 20.08 μg/mL, and 50 μg/mL.

    A modified melittin peptide, Mel-LX3, demonstrated MIC values ranging from 4 to 16 µM against a panel of Gram-positive and Gram-negative bacteria, including MRSA and multidrug-resistant Pseudomonas aeruginosa (MDRPA). For comparison, the parent melittin peptide showed similar MIC values in the same study. In another investigation, both melittin and a modified version had MIC and MBC values of 6.4 μg/mL for S. aureus, E. coli, and MRSA at a bacterial concentration of 2 × 10^5^ CFU/mL.

    PeptideBacterial StrainMIC (μg/mL)MBC (μg/mL)Reference
    MelittinMDR P. aeruginosa1.25 - 101.25 - 10
    MelittinMDR-MRSA0.625 - 2.51.25 - 5
    MelittinXDR A. baumannii (Mean)13.7113.71
    MelittinMRSA (Mean)20.0820.08
    MelittinKPC-KP (Mean)5050
    MelittinS. aureus6.46.4
    MelittinE. coli6.46.4
    MelittinMRSA6.46.4

    Time-kill kinetic assays reveal the dynamic interaction between an antimicrobial agent and a microbial population over time. For melittin-like peptides, these studies have consistently demonstrated a rapid, concentration-dependent bactericidal effect. Against XDR A. baumannii and KPC-producing K. pneumoniae, melittin at 4 times its MIC resulted in bacterial killing within 3 hours. A similar effect was observed against MRSA at 4 times the MIC, with bacterial death occurring within 5 hours. Another bee venom-derived peptide, melectin, killed over 90% of S. aureus and 80% of P. aeruginosa within 5 minutes.

    The bactericidal action of melittin-like peptides is often accompanied by significant morphological changes in the bacterial cells. Scanning electron microscopy (SEM) has been a key tool in visualizing these alterations. Following exposure to melittin, bacterial cells have been observed to exhibit a roughened surface, wrinkling, shrinkage, and eventual breakage, indicating severe damage to the cell envelope. These structural disruptions are believed to be a direct consequence of the peptide's interaction with and disruption of the bacterial cell membrane, leading to a loss of cellular integrity and subsequent cell death.

    Antifungal and Antiviral Potency Evaluations

    In addition to their antibacterial properties, melittin-like peptides have demonstrated significant efficacy against a range of fungal and viral pathogens.

    Melittin exhibits a broad spectrum of antifungal activity, inhibiting the growth of various fungal genera, including Aspergillus, Candida, Fusarium, and Trichophyton. This activity is attributed to mechanisms such as membrane permeabilization and the inhibition of (1,3)-β-D-glucan synthase, a key enzyme in fungal cell wall synthesis. Studies have shown that melittin can be more potent than conventional antifungal agents like amphotericin B against clinical and laboratory strains of Candida albicans.

    The antiviral potential of melittin has been demonstrated against a diverse array of both enveloped and non-enveloped viruses. It has shown inhibitory activity against Herpes Simplex Virus (HSV-1 and HSV-2), Human Immunodeficiency Virus (HIV), and Bovine Herpes Virus (BoHV-1). The proposed antiviral mechanism involves direct interaction with the viral envelope, leading to its disruption and inactivation of the virus. More recently, melittin has been investigated for its activity against SARS-CoV-2, the virus responsible for COVID-19. In vitro studies have shown that melittin can reduce the infectivity of SARS-CoV-2, with one study reporting an EC50 value of 0.656 µg. Another study on a complex of sitagliptin (B1680988) and melittin reported an IC50 of 8.43 µM against SARS-CoV-2.

    Anti-Biofilm Formation and Eradication Studies

    Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously difficult to treat with conventional antibiotics. Melittin-like peptides have shown promise in both preventing the formation of biofilms and eradicating established ones.

    Studies have demonstrated that melittin can significantly inhibit biofilm formation by multi-drug resistant strains of P. aeruginosa and MRSA. Furthermore, it has been shown to effectively eradicate mature biofilms. The minimum biofilm inhibitory concentration (MBIC) for melittin against these strains ranged from 2.5 to 20 μg/ml, while the minimum biofilm eradication concentration (MBEC) was between 10 and 40 μg/ml. A melittin analog, Mel-LX3, was also effective at inhibiting biofilm formation and eradicating existing biofilms of MDRPA. The mechanism of anti-biofilm activity involves the disruption of the biofilm matrix and the killing of the embedded bacteria. Scanning electron microscopy has confirmed a reduction in biofilm biomass and the presence of damaged cells within the biofilm structure after treatment with melittin.

    Antineoplastic Potency in Cellular and Ex Vivo Models

    Beyond its antimicrobial effects, melittin and its analogs have been investigated for their anticancer properties. A substantial body of in vitro and ex vivo research has demonstrated the potent antineoplastic activity of these peptides against a wide variety of cancer cell lines.

    Melittin has been shown to inhibit the proliferation and induce apoptosis in numerous human cancer cell lines, including those of the breast, colon, liver, lung, ovary, and prostate. The anticancer mechanism is multifaceted and can involve direct lysis of cancer cell membranes, induction of apoptosis through pathways involving caspases and Bax activation, and inhibition of key signaling pathways such as PI3K/Akt and STAT3. For instance, in human ovarian cancer cells (PA-1 and SKOV3), melittin was found to induce apoptosis by enhancing the expression of death receptors and inhibiting the STAT3 pathway. In hepatocellular carcinoma cells (HepG2), it inhibited cell proliferation and downregulated Akt phosphorylation.

    The cytotoxic effects of melittin on cancer cells have been observed to be dose-dependent. In studies on colon cancer cell lines (COLO205 and HCT-15), morphological changes indicative of cell death, such as swelling and membrane breakage, were observed shortly after the addition of melittin. Furthermore, melittin has been shown to suppress the motility and viability of hepatocellular carcinoma cells. The broad-spectrum anticancer activity of melittin-like peptides in these preclinical models underscores their potential as novel therapeutic agents in oncology.

    Cytotoxicity and Antiproliferative Effects on various Cancer Cell Lines

    Melittin-like peptide has demonstrated significant cytotoxic and antiproliferative effects across a wide range of cancer cell lines in preclinical in vitro studies. The peptide's primary mechanism involves disrupting the cell membrane, which leads to cell lysis and death. jci.org This activity has been observed in various cancer types, including breast, lung, gastric, colorectal, liver, and leukemia.

    In studies on breast cancer, this compound effectively inhibited the proliferation of triple-negative breast cancer cells (MDA-MB-231) and MCF-7 cells. frontiersin.org For gastric and colorectal cancer cell lines such as AGS, COLO205, and HCT-15, the peptide induced rapid, dose-dependent cell death, with morphological changes like swelling and membrane breakage occurring within minutes of treatment. nih.gov Research on non-small cell lung cancer (NSCLC) cell lines, including A549, NCI-H460, and NCI-H1975, also showed potent cytotoxic effects. researchgate.net

    Furthermore, the peptide has been shown to hamper the proliferation of human monocytic leukemia cells and induce apoptosis in acute lymphoblastic leukemia and chronic myelogenous leukemia cells. frontiersin.org In hepatocellular carcinoma (HCC) cell lines like MHCC97-H and HepG2, it inhibited proliferation, migration, and invasion. frontiersin.org The cytotoxic activity of this compound often involves the induction of apoptosis and necrosis. ijbamr.com For instance, in human gastric cancer SGC-7901 cells, it triggers apoptosis by increasing mitochondrial membrane permeability and activating caspase-3. frontiersin.org

    The following table summarizes the observed cytotoxic and antiproliferative effects of this compound on various cancer cell lines.

    Cell LineCancer TypeObserved Effects
    MDA-MB-231Triple-Negative Breast CancerAnti-proliferative and apoptotic effects. researchgate.net
    MCF-7Breast CancerDirect action, suppression of cell viability. frontiersin.org
    SUM159Triple-Negative Breast CancerReduction in cell viability, membrane disruption. frontiersin.org
    AGSGastric CancerRapid, dose-dependent cytotoxicity; membrane damage. nih.gov
    SGC-7901Gastric CancerInduction of apoptosis through mitochondrial pathways. frontiersin.org
    COLO205Colon CancerDose-dependent cytotoxicity. nih.gov
    HCT-15Colorectal AdenocarcinomaDose-dependent cytotoxicity. nih.gov
    SW480Colorectal CancerInduction of apoptosis via endoplasmic reticulum stress. frontiersin.org
    A549, NCI-H460, NCI-H1975Non-Small Cell Lung CancerPotent cytotoxic effects. researchgate.net
    MHCC97-H, HepG2Hepatocellular CarcinomaInhibition of proliferation, migration, and invasion. frontiersin.org
    Human Monocytic Leukemia CellsLeukemiaHampered proliferation and growth. frontiersin.org

    Selective Activity Between Malignant and Non-Malignant Cells (in vitro)

    A significant aspect of the preclinical investigation of this compound is its potential for selective cytotoxicity against malignant cells while sparing non-malignant cells. researchgate.net This selectivity is a crucial attribute for any potential anticancer agent. researchgate.net Studies have shown that bioactive compounds from certain invertebrate venoms exhibit selective cytotoxicity against various cancer cell lines. researchgate.net

    For example, one study highlighted that melittin was significantly more cytotoxic to human lung cancer cells compared to normal human lung fibroblasts. nih.gov In another investigation, a modified melittin peptide (MELFL) demonstrated a more favorable selectivity index for cancer cells (MCF-7 and Hepa 1-6) versus red blood cells, suggesting a wider margin of safety compared to the original peptide. nih.gov This modified peptide did not induce significant morphological changes in normal human endothelial cells (HUVEC), unlike its effect on cancer cells. nih.gov

    Research has also demonstrated that melittin selectively induces apoptosis in colorectal carcinoma cells over normal colorectal cells. nih.gov Similarly, melittin-derived peptides have been developed that retain anti-inflammatory and anticancer effects but show reduced cytotoxicity toward normal cells, thereby decreasing adverse effects. nih.gov This enhanced specificity for tumor cells helps to minimize damage to healthy tissues. frontiersin.org

    Anti-Angiogenic and Anti-Metastatic Activities in Cellular Systems

    This compound has been shown to possess anti-angiogenic and anti-metastatic properties in various cellular models. frontiersin.org Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. spandidos-publications.com

    In cellular systems, this compound significantly inhibited vascular endothelial growth factor (VEGF)-A-induced proliferation and tube formation in endothelial cells. nih.gov It has been suggested that the peptide suppresses tumor growth by inhibiting VEGFR-2, a key receptor in the angiogenesis pathway. spandidos-publications.com Studies on non-small cell lung cancer cells revealed that the peptide could inhibit the secretion of VEGF. spandidos-publications.com

    The anti-metastatic activity of this compound has been demonstrated through its ability to inhibit the migration and invasion of cancer cells. frontiersin.orgnih.gov For instance, it suppressed the migration of the MDA-MB-231 breast cancer cell line. frontiersin.org In hepatocellular carcinoma cells (MHCC97L and MHCC97H), the peptide impeded cell viability and migration. frontiersin.org The mechanism for these effects can involve the inhibition of pathways such as the Rac1-dependent pathway, which is crucial for cell motility. ijbamr.com Furthermore, in non-small cell lung cancer cells, this compound was found to inhibit epidermal growth factor (EGF)-induced invasion and migration. spandidos-publications.com

    Immunomodulatory and Anti-inflammatory Effects in Cellular Systems

    This compound demonstrates notable immunomodulatory and anti-inflammatory properties in various cellular systems. nih.govnih.gov These effects are primarily mediated through the modulation of cytokine and chemokine expression and by influencing the activity of immune cells. nih.gov

    Cytokine and Chemokine Expression Modulation

    In cellular models, this compound has been shown to suppress the expression of pro-inflammatory cytokines. nih.gov For instance, in lipopolysaccharide (LPS)-stimulated THP-1-derived macrophages, the peptide decreased the expression of tumor necrosis factor (TNF)-α and interleukin (IL)-1β. nih.gov Similarly, in LPS-treated BV2 microglia, it inhibited the transcription of IL-6, IL-1β, and TNF-α. nih.gov This suppression of inflammatory mediators is often linked to the inhibition of the nuclear factor-κB (NF-κB) signaling pathway. nih.govmdpi.com

    Studies on human keratinocytes stimulated with Porphyromonas gingivalis LPS also showed that melittin decreased the expression of TNF-α, IL-6, and IL-8. mdpi.com In hepatic stellate cells treated with TNF-α, the peptide inhibited the secretion of TNF-α and the expression of IL-1β and IL-6. mdpi.com Conversely, some research indicates that melittin can also increase the release of anti-inflammatory cytokines like IL-10, showcasing its dual role in modulating the immune response. researchgate.net

    Influence on Immune Cell Activation and Migration

    This compound can influence the activation and function of various immune cells. It has been observed to suppress signaling pathways that are crucial for immune cell activation. mdpi.com For example, it can block the activation of NF-κB, a key transcription factor in the inflammatory response, in microglial cells and macrophages. nih.govmdpi.com By inhibiting these pathways, the peptide can reduce the inflammatory response in different tissues. mdpi.com The peptide has also been noted for its potential to recruit immune cells to sites of infection through chemokine secretion. nih.gov

    Other Investigational Biological Activities (e.g., Anti-atherosclerotic, Neuroprotective)

    Beyond its anticancer and anti-inflammatory properties, this compound has been investigated for other potential therapeutic activities in preclinical models.

    Anti-atherosclerotic Effects: In studies related to atherosclerosis, this compound has shown atheroprotective actions. nih.gov Treatment with the peptide in mouse models of atherosclerosis led to a decrease in total cholesterol and triglyceride levels, while high-density lipoprotein cholesterol (HDL-C) levels were increased. nih.gov In cellular models using THP-1-derived macrophages, it suppressed the expression of pro-inflammatory cytokines and adhesion molecules like vascular cell adhesion molecule (VCAM)-1 and intercellular adhesion molecule (ICAM)-1, which are involved in the development of atherosclerotic plaques. nih.govjst.go.jp

    Neuroprotective Effects: this compound has demonstrated neuroprotective effects in various in vitro models of neuronal damage. nih.gov In HT22 cells subjected to amyloid-beta-induced oxidative stress, the peptide protected cell viability and reduced the overproduction of intracellular reactive oxygen species. nih.gov It also suppressed apoptosis by regulating the ratio of Bax/Bcl-2 and the expression of other pro-apoptotic factors. nih.govnih.gov Furthermore, the peptide can enhance antioxidant defense pathways by regulating the nuclear translocation of Nrf2. nih.gov In human neuroblastoma SH-SY5Y cells, it showed anti-apoptotic effects against hydrogen peroxide-induced cytotoxicity. mdpi.com Studies also suggest it can combat neurodegenerative diseases by suppressing nitric oxide and iNOS expression in microglial cells. nih.gov

    Strategies for Enhancing Research Applicability and Systemic Stability of Melittin Like Peptides

    Peptide Engineering for Proteolytic Stability and Half-life Extension

    Melittin-like peptides are susceptible to degradation by proteases, which significantly shortens their half-life and reduces their efficacy in biological systems. Several peptide engineering strategies have been developed to address this challenge.

    One effective approach is the substitution of naturally occurring L-amino acids with their non-natural D-amino acid counterparts. This modification creates a peptide that is less recognizable to proteases, thereby increasing its stability. For instance, D-melittin nanoformulations have been shown to induce a significantly decreased immune response and exhibit an excellent safety profile without compromising their cytolytic potential. nih.gov The polymer encapsulation of D-melittin has also permitted higher peptide dosing and demonstrated significant antitumor effects and extended survival in research models. nih.gov

    Another strategy involves the chemical modification of the peptide structure. N-terminal fatty acid conjugation has been shown to improve the proteolytic stability of melittin (B549807) derivatives. mdpi.com In one study, the stability of melittin-derived lipopeptides against trypsin and pepsin degradation was increased by 50 to 80% compared to native melittin. mdpi.com Similarly, polyethylene (B3416737) glycol (PEG) modification is a widely used technique to enhance the stability of peptides. mdpi.com

    Hydrocarbon stapling is a technique used to enforce and maintain the α-helical structure of peptides, which is crucial for their biological activity and stability. nih.gov This conformational stabilization can protect the peptide from proteolytic cleavage. nih.gov Research on stapled analogs of melittin has demonstrated increased resistance to protease degradation. researchgate.net

    Table 1: Peptide Engineering Strategies for Enhanced Stability

    Strategy Description Outcome
    D-amino acid substitution Replacement of L-amino acids with D-amino acids. Increased resistance to proteolytic degradation, reduced immunogenicity. nih.govnih.gov
    N-terminal fatty acid conjugation Covalent attachment of fatty acids to the N-terminus of the peptide. Increased stability against trypsin and pepsin. mdpi.com

    Formulation Approaches for Enhanced Solubility and Deliverability in Research Media

    The amphipathic nature of melittin-like peptides can lead to issues with solubility and aggregation in aqueous research media, affecting their deliverability and reproducibility of experimental results. Various formulation strategies have been developed to overcome these challenges.

    The use of polymeric nanoparticles as carriers is a prominent approach. For example, tetrameric melittin has been successfully encapsulated in poly-D,L-lactic-co-glycolic acid (PLGA) nanoparticles, with an encapsulation efficiency of 97%. nih.govresearchgate.net These nanoparticles can improve the solubility and stability of the peptide in research media.

    Another strategy is the formation of micellar nanoparticles. D-melittin can be conjugated to a pH-sensitive polymer that self-assembles into micellar nanoparticles at physiological pH. nih.gov These micelles encapsulate the peptide, enhancing its solubility and providing a mechanism for controlled release in response to environmental cues like a change in pH. nih.gov

    Nanosuspensions have also been explored as a formulation strategy to handle peptides with poor solubility at high concentrations. nih.gov This technique involves reducing the particle size of the peptide to the nanometer range, which can improve its dissolution rate and bioavailability in research settings. nih.gov

    Conjugation and Fusion Strategies for Targeted Delivery in Research Models

    A significant challenge in the application of melittin-like peptides is their non-specific cytotoxicity. To address this, conjugation and fusion strategies are employed to direct the peptides to specific cells or tissues in research models, thereby enhancing their therapeutic window.

    Encapsulating melittin-like peptides within liposomes or nanoparticles is a widely used strategy to shield their lytic activity and control their release. Liposomes, which are closed vesicles with a bilayer structure, can carry amphipathic peptides like melittin in their aqueous phase. nih.gov The surface of these carriers can be modified to prevent leakage and improve stability. nih.gov

    Various types of nanoparticles have been utilized for melittin delivery. Biodegradable PLGA nanoparticles have been shown to effectively carry tetrameric melittin, retaining its lytic activity. nih.govresearchgate.net Ultrasmall melittin-lipid nanoparticles (α-MEL-NP), with a size of 10–20 nm, have also been developed to target lymph nodes and elicit an anti-tumor immune response. nih.gov These formulations can achieve high encapsulation efficiency, with reports of over 80%. nih.gov

    Covalently attaching polymers to melittin-like peptides, a process known as bioconjugation, can improve their stability, solubility, and pharmacokinetic profile. Polyethylene glycol (PEG) is a commonly used polymer for this purpose, and the process of PEGylation can increase the stability and reduce the hemolytic effects of the peptide. mdpi.com For example, a PEGylated truncated melittin-dKLA fragment showed superior effects on tumor growth and survival rates in a murine cancer model. mdpi.com

    Advanced polymer platforms, such as the Virus Inspired Polymer for Endosomal Release (VIPER), have been designed to create pH-sensitive polymer-peptide conjugates. nih.gov These conjugates can self-assemble into nanoparticles that shield the peptide at physiological pH and release it upon entering the acidic environment of the endosome. nih.gov Other bioconjugation techniques involve using linkers that are cleaved under specific conditions, such as the low pH found in endosomes, to release the active peptide. acs.org This can be achieved through acid-labile hydrazone bonds. acs.org

    To achieve active targeting, melittin-like peptides can be conjugated to moieties that bind to specific receptors overexpressed on target cells. This strategy enhances the selectivity of the peptide and minimizes off-target effects.

    Fusion peptides are a common approach where the melittin-like peptide is genetically or chemically linked to a targeting ligand. For instance, a fusion protein containing Vascular Endothelial Growth Factor 165 (VEGF165) and melittin (VEGF165-MLT) can selectively target tumor cells that overexpress the VEGF receptor-2 (VEGFR-2). nih.gov Similarly, conjugating melittin to a disintegrin via a urokinase-type plasminogen activator (uPA) cleavage site allows for targeted delivery to tumor cells overexpressing the uPA receptor (uPAR). nih.gov

    Other targeting moieties include small molecules and peptide motifs. The RGD (arginine-glycine-aspartic acid) motif, which targets integrins often overexpressed on cancer cells, has been fused to melittin to enhance its targeting to breast cancer cells. nih.gov Hyaluronic acid (HA) is another targeting ligand that can be incorporated into nanoparticle formulations to target cells overexpressing the CD44 receptor. nih.gov

    Table 2: Compound Names Mentioned

    Compound Name Abbreviation
    This compound
    D-melittin
    Melittin-derived lipopeptides MDLs
    Poly-D,L-lactic-co-glycolic acid PLGA
    Polyethylene glycol PEG
    D-melittin micelles DMMs
    Melittin-lipid nanoparticle α-MEL-NP
    PEG-melittin-dKLA8-26
    VEGF165-melittin VEGF165-MLT
    Disintegrin-linker-melittin DLM
    Hyaluronic acid HA
    Mertansine DM1
    Melittin-mertansine conjugate M-DM1
    MEL-dKLA
    Chlorin e6 Ce6

    Future Research Directions and Unresolved Questions for Melittin Like Peptides

    Elucidation of Peptide Interactions within Complex Biological Microenvironments

    A primary challenge in translating the potent in-vitro activities of melittin-like peptides to more complex biological systems is the incomplete understanding of their interactions within a native microenvironment. Melittin's amphiphilic nature drives its interaction with cell membranes, a process that is fundamental to its biological effects. nih.gov However, the precise molecular mechanism of how melittin (B549807) inserts into and disrupts cell membranes is still not fully understood, partly due to the peptide's small size and the complexity of the lipid membrane. mdpi.com It is accepted that peptides first bind to the membrane surface, followed by transmembrane insertion and pore formation. mdpi.com

    Future research must move beyond simple lipid bilayer models to investigate how these peptides behave in the presence of diverse cell types, extracellular matrix components, and various physiological fluids. Key unresolved questions include:

    How do interactions between peptide molecules, or "inter-peptide cooperation," influence the energy barrier for membrane insertion and subsequent pore formation? mdpi.com

    What are the specific conformational changes, such as the hypothesized "U-shaped" structure, that melittin undergoes during membrane insertion, and how do these changes affect its activity? mdpi.com

    How does the local lipid composition of different cell membranes (e.g., bacterial vs. mammalian) dictate the selective activity of melittin analogs?

    What role do other biomolecules, such as membrane proteins and carbohydrates, play in modulating peptide binding and insertion?

    Computer simulations are considered an attractive tool for studying the molecular mechanisms of membrane insertion, but capturing the complete process remains a significant computational challenge. mdpi.com Advanced biophysical techniques, such as solid-state NMR and cryo-electron microscopy, combined with sophisticated computational modeling, will be essential to visualize these dynamic interactions in a context that more closely mimics a true biological setting. Understanding how factors like pH, ionic strength, and the presence of other proteins affect peptide structure and aggregation is crucial. For instance, studies with detergents have shown that melittin can undergo major changes in its secondary and quaternary structure, shifting from a tetramer to a monomer, which may be analogous to its behavior when interacting with biological membranes. sci-hub.se

    Exploration of Novel and Multi-Modal Biological Activities

    Melittin is well-known for a broad spectrum of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer effects. nih.govnih.gov It demonstrates potency against a wide range of pathogens, including drug-resistant bacteria like Methicillin-resistant Staphylococcus aureus (MRSA) and plant-associated bacteria. nih.gov Furthermore, melittin can inhibit the formation of bacterial biofilms and even destroy existing ones. nih.govnih.gov Its antiviral activity has been observed against several virus families. nih.gov

    Despite this wide array of known functions, the full therapeutic potential of melittin-like peptides may be yet to be discovered. A significant future direction is the systematic exploration of novel biological activities. Recent research has indicated that melittin may act as a quorum sensing inhibitor, which could be key to its anti-biofilm mechanism. nih.gov This opens up the possibility of melittin-like peptides being used to disrupt bacterial communication and virulence.

    Future investigations should focus on:

    Synergistic Activities: Exploring the enhanced efficacy of melittin-like peptides when used in combination with conventional antibiotics or other peptides. nih.gov Such combinations have shown higher bactericidal activity and the ability to overcome existing antibiotic resistance. nih.gov

    Immune Modulation: Delving deeper into melittin's immunomodulatory effects. While it can stimulate thymocyte proliferation at low concentrations, it is cytotoxic at higher ones. nih.gov Understanding and controlling this dual activity is critical for therapeutic design.

    Targeting Intracellular Processes: Investigating whether melittin or its analogs can be engineered to translocate across cell membranes and interact with specific intracellular targets, expanding their mechanism of action beyond simple membrane disruption.

    Anti-parasitic and Anti-fungal potential: Systematically screening melittin analogs against a wider range of eukaryotic pathogens, an area that remains relatively underexplored.

    The development of high-throughput screening platforms will be instrumental in efficiently assessing large libraries of melittin analogs for novel and multi-modal activities against diverse biological targets.

    Development of Predictive Models for Peptide Efficacy and Selectivity

    A major obstacle in the development of melittin-based therapeutics is the peptide's non-specific lytic activity, which leads to toxicity against host cells, particularly erythrocytes. nih.govmdpi.com A critical goal is to rationally engineer peptides with high selectivity for target cells (e.g., bacteria or cancer cells) over host cells. However, rational design is hampered by the lack of clear, quantitative sequence-structure-function relationship rules. nih.govacs.org

    The development of robust predictive models is a paramount future objective. These models would ideally be able to forecast a peptide's efficacy, selectivity, and potential toxicity based on its amino acid sequence and predicted structure. Future research in this area should concentrate on:

    Machine Learning and AI: Utilizing advanced computational tools and machine learning algorithms to analyze existing data on melittin analogs and identify key determinants of activity and selectivity. nih.gov These models can learn complex patterns that are not apparent through traditional analysis.

    Molecular Dynamics Simulations: Employing molecular dynamics simulations to model peptide-membrane interactions with greater accuracy. researchgate.net These simulations can provide insights into the stability of peptides and their penetration into different types of lipid membranes, helping to predict their behavior. mdpi.comresearchgate.net

    Quantitative Structure-Activity Relationship (QSAR) Models: Building more sophisticated QSAR models that incorporate a wider range of physicochemical parameters, such as hydrophobicity, amphipathicity, charge distribution, and conformational flexibility.

    High-Throughput Experimental Validation: Integrating predictive modeling with high-throughput synthesis and screening of peptide libraries. This iterative cycle of prediction and experimental validation is essential for refining the models and accelerating the discovery of lead candidates.

    By establishing reliable predictive models, researchers can move from laborious trial-and-error approaches to a more directed and efficient design of next-generation melittin-like peptides.

    Integration with Advanced Omics Technologies for Comprehensive Mechanistic Insight

    To fully understand the biological impact of melittin-like peptides, it is necessary to look beyond the immediate peptide-membrane interaction and examine the global cellular response. The integration of advanced "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to achieve a holistic understanding of a peptide's mechanism of action. nih.govmdpi.com

    Future research should leverage these technologies to:

    Map Cellular Response Pathways: Use transcriptomics (e.g., RNA-Seq) and proteomics to identify which genes and proteins are up- or down-regulated in cells upon exposure to a melittin-like peptide. This can reveal the cellular stress response pathways, signaling cascades, and metabolic changes induced by membrane disruption or other peptide activities.

    Identify Off-Target Effects: Employ proteomics and metabolomics to uncover unintended molecular interactions and metabolic disturbances, providing a more comprehensive picture of a peptide's cellular impact.

    Discover Biomarkers of Sensitivity: Integrate omics data to identify molecular signatures that correlate with a cell's or microorganism's susceptibility to a particular peptide. nih.gov This could lead to personalized therapeutic strategies.

    Elucidate Resistance Mechanisms: Analyze the genomic and proteomic changes in microorganisms that develop resistance to melittin-like peptides, providing crucial information for designing peptides that can evade these mechanisms.

    By combining various omics datasets, researchers can construct detailed models of the complex biological networks perturbed by melittin-like peptides, leading to a more profound mechanistic understanding and facilitating the development of more effective and specific therapeutic agents. nih.govmdpi.com

    Table 1: Potential Applications of Omics Technologies in this compound Research

    Omics Technology Research Question Potential Insights
    Genomics What genetic factors contribute to microbial resistance to melittin-like peptides? Identification of resistance genes and mutations.
    Transcriptomics How does a cell's gene expression profile change upon peptide treatment? Elucidation of cellular stress response pathways and signaling cascades.
    Proteomics What are the direct protein interaction partners of the peptide within the cell? Discovery of intracellular targets and off-target effects.
    Metabolomics How does peptide-induced membrane disruption affect cellular metabolism? Understanding of metabolic reprogramming and energy state changes.
    Multi-omics What is the integrated cellular response to peptide exposure? A holistic view of the mechanism of action and identification of biomarkers for efficacy. mdpi.com

    Design of Next-Generation this compound Analogs with Enhanced Research Utility and Specificity

    Building upon a deeper mechanistic understanding, a key future direction is the design and synthesis of novel this compound analogs with improved properties. The goal is to create molecules that retain or enhance the desired biological activity while minimizing undesirable effects like toxicity. nih.gov Numerous strategies have already been explored, such as amino acid substitution, cyclization, and conjugation with other molecules. preprints.org

    Future design strategies for next-generation analogs will likely focus on:

    Hybrid Peptides: Creating chimeric peptides that combine functional domains from melittin with sequences from other antimicrobial peptides, such as thanatin (B1575696), to generate novel activity profiles. nih.gov For example, a hybrid peptide was designed using melittin's C-terminal mutant and thanatin, which inhibited S. aureus without significant hemolytic activity. nih.gov

    Fatty Acid Conjugation: Further exploring the conjugation of fatty acids to the peptide backbone. This strategy has been shown to significantly improve antimicrobial potency and proteolytic stability while in some cases reducing hemolytic activity. mdpi.compreprints.orgnih.gov The length of the conjugated fatty acid chain is a critical parameter influencing these properties. mdpi.com

    'Smart' Peptides: Designing peptides that are activated only in specific microenvironments, such as the low pH characteristic of tumors or infection sites. This could involve incorporating pH-sensitive residues or protecting groups that are cleaved by disease-associated enzymes.

    Enhanced Stability: Improving the peptide's resistance to proteolytic degradation in biological fluids is crucial for its practical application. mdpi.com This can be achieved through strategies like N-terminal modification, incorporation of D-amino acids, or cyclization. preprints.org

    Targeted Delivery: Conjugating melittin-like peptides to targeting moieties (e.g., antibodies, aptamers) or encapsulating them in nanocarriers to ensure they are delivered specifically to the desired site of action, thereby increasing efficacy and reducing systemic toxicity. nih.gov

    The synthesis and evaluation of these next-generation analogs will provide powerful new tools for both basic research and potential therapeutic development, ultimately aiming to unlock the full potential of this remarkable class of peptides.

    Table 2: Investigated Melittin Analogs and Modifications

    Analog/Modification Design Strategy Observed Outcome Reference
    Mel-C8 N-terminal conjugation with an 8-carbon fatty acid. Optimal antimicrobial activity and protease stability among tested analogs. mdpi.com
    Melittin-Derived Lipopeptides (MDLs) N-terminal conjugation with fatty acids of various chain lengths (C2 to C16). Increased antimicrobial activity and stability against trypsin and pepsin; hemolytic activity decreased with carbon chains longer than 10. mdpi.compreprints.orgresearchgate.net
    Melittin-Thanatin Hybrid Fusion of melittin's C-terminal mutant with thanatin via a flexible linker. Gained ability to inhibit Staphylococcus aureus with low hemolytic activity. nih.gov
    TM1C2 Truncated hybrid peptide designed from mutant analogs of melittin and CXCL14-C17. Designed for improved net charge, stability, and reduced toxicity. Showed greater stability and membrane penetration in simulations. researchgate.net
    Mel L16G Single amino acid substitution (Leucine to Glycine at position 16). Dramatically changed membrane selectivity, reducing lytic activity against eukaryotic cells. acs.org

    Q & A

    Basic Research Questions

    Q. How can researchers synthesize and purify melittin-like peptides with high reproducibility?

    • Methodology : Utilize solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry, followed by reversed-phase high-performance liquid chromatography (RP-HPLC) for purification. Validate purity (>95%) using analytical HPLC and mass spectrometry (MS). Batch-to-batch consistency requires rigorous quality control, including peptide content analysis and salt removal protocols .
    • Data considerations : Include retention times (RT), mass-to-charge ratios (m/z), and chromatograms in supplementary materials to ensure reproducibility .

    Q. What structural characterization methods are essential for validating melittin-like peptide folding and stability?

    • Methodology : Employ circular dichroism (CD) spectroscopy to assess secondary structure (e.g., α-helical content) in membrane-mimetic environments (e.g., SDS micelles). Nuclear magnetic resonance (NMR) or cryo-electron microscopy (cryo-EM) can resolve tertiary structures. Thermal denaturation assays quantify stability .
    • Data contradictions : Address discrepancies in structural data by comparing solvent conditions (e.g., pH, ionic strength) across studies .

    Q. How can researchers evaluate the membrane-disrupting activity of melittin-like peptides in vitro?

    • Methodology : Use liposome leakage assays (e.g., calcein release) or hemolysis experiments with erythrocytes. Quantify activity via IC50 values and compare with native melittin. Control for peptide-lipid ratios and bilayer composition (e.g., anionic vs. zwitterionic lipids) .
    • Experimental design : Include negative controls (e.g., scrambled peptides) and technical replicates to minimize variability .

    Advanced Research Questions

    Q. What experimental strategies resolve contradictions in reported cytotoxicity profiles of melittin-like peptides across cell lines?

    • Methodology : Perform meta-analysis of existing data to identify confounding variables (e.g., cell membrane cholesterol content, incubation time). Conduct side-by-side assays under standardized conditions (e.g., serum-free media, consistent peptide concentrations). Use flow cytometry to differentiate membrane permeabilization vs. apoptosis .
    • Data interpretation : Apply multivariate statistical models to isolate factors influencing toxicity, such as peptide aggregation states or cell-type-specific receptor expression .

    Q. How can computational modeling and experimental data be integrated to optimize the design of melittin-like peptides with selective antimicrobial activity?

    • Methodology : Employ molecular dynamics (MD) simulations to predict peptide-lipid interactions and mutational effects. Validate predictions via alanine scanning mutagenesis and minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria. Use machine learning (e.g., random forests) to correlate physicochemical properties (e.g., hydrophobicity, charge) with activity .
    • Structural bioinformatics : Follow EMBnet’s peptide-array checklist for reproducible computational-experimental workflows .

    Q. What are the best practices for assessing off-target effects of melittin-like peptides in complex biological systems?

    • Methodology : Use proteome-wide affinity purification (AP-MS) or phage display libraries to identify unintended binding partners. Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to map systemic effects. Validate findings in ex vivo models (e.g., organoids) .
    • Ethical considerations : Adhere to FINER criteria (Feasibility, Interest, Novelty, Ethics, Relevance) when designing animal or human tissue studies .

    Methodological Best Practices

    • Data presentation : Format tables using Arabic numerals, align columns without color/shading, and provide non-standard abbreviation keys .
    • Reproducibility : Upload raw HPLC/MS data, simulation parameters, and annotated spectra as supplementary files with descriptive titles (<15 words) .
    • Literature synthesis : Screen studies using exclusion criteria (EC1-EC4) to prioritize mechanistic over purely descriptive research .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.